Cas no 1602608-62-7 (1-(2,4,6-trifluorophenyl)prop-2-en-1-one)

1-(2,4,6-Trifluorophenyl)prop-2-en-1-one is a fluorinated aromatic enone compound characterized by its trifluorophenyl and α,β-unsaturated ketone functional groups. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly for Michael additions, cycloadditions, and nucleophilic substitutions. The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, facilitating selective reactions. Its stability under various conditions allows for versatile applications in pharmaceuticals, agrochemicals, and materials science. The compound’s well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a useful building block for constructing complex fluorinated molecules.
1-(2,4,6-trifluorophenyl)prop-2-en-1-one structure
1602608-62-7 structure
商品名:1-(2,4,6-trifluorophenyl)prop-2-en-1-one
CAS番号:1602608-62-7
MF:C9H5F3O
メガワット:186.130613088608
CID:6409007
PubChem ID:114982394

1-(2,4,6-trifluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,4,6-trifluorophenyl)prop-2-en-1-one
    • EN300-1839806
    • 1602608-62-7
    • インチ: 1S/C9H5F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h2-4H,1H2
    • InChIKey: FAXLLQIVRPOVCB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1C(C=C)=O)F)F

計算された属性

  • せいみつぶんしりょう: 186.02924926g/mol
  • どういたいしつりょう: 186.02924926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1Ų

1-(2,4,6-trifluorophenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839806-5.0g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
5g
$3273.0 2023-06-01
Enamine
EN300-1839806-10.0g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
10g
$4852.0 2023-06-01
Enamine
EN300-1839806-1g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
1g
$770.0 2023-09-19
Enamine
EN300-1839806-10g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
10g
$3315.0 2023-09-19
Enamine
EN300-1839806-0.1g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
0.1g
$678.0 2023-09-19
Enamine
EN300-1839806-1.0g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
1g
$1129.0 2023-06-01
Enamine
EN300-1839806-0.25g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
0.25g
$708.0 2023-09-19
Enamine
EN300-1839806-2.5g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
2.5g
$1509.0 2023-09-19
Enamine
EN300-1839806-0.05g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
0.05g
$647.0 2023-09-19
Enamine
EN300-1839806-0.5g
1-(2,4,6-trifluorophenyl)prop-2-en-1-one
1602608-62-7
0.5g
$739.0 2023-09-19

1-(2,4,6-trifluorophenyl)prop-2-en-1-one 関連文献

1-(2,4,6-trifluorophenyl)prop-2-en-1-oneに関する追加情報

1-(2,4,6-Trifluorophenyl)prop-2-en-1-one: A Comprehensive Overview

1-(2,4,6-Trifluorophenyl)prop-2-en-1-one, also known by its CAS number 1602608-62-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluorophenyl group attached to a propenone moiety. The presence of the trifluorophenyl group introduces interesting electronic and steric properties, making this compound a valuable tool in various research and industrial applications.

The synthesis of 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one typically involves the use of fluorinated aromatic compounds and ketone precursors. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various reaction conditions, including the use of transition metal catalysts and microwave-assisted synthesis, to optimize the production process. These developments have not only improved the scalability of the synthesis but also opened new avenues for its application in drug discovery and material science.

In terms of chemical properties, 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one exhibits notable stability under standard laboratory conditions. Its electronic structure, influenced by the electron-withdrawing trifluorophenyl group, contributes to its reactivity in various chemical transformations. For instance, this compound has been used as a precursor in the synthesis of bioactive molecules, where its ketone functionality plays a crucial role in forming carbon-carbon bonds through enolate chemistry.

The biological activity of 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one has been extensively studied in recent years. Studies have shown that this compound possesses potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Moreover, its ability to modulate cellular signaling pathways has led to investigations into its role in treating chronic diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one has found utility in materials science. Its fluorinated aromatic ring imparts unique optical and electronic properties, which are being explored for applications in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer systems to enhance their thermal stability and mechanical properties.

The environmental impact of 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is essential. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, highlighting the need for further research into its environmental fate and potential mitigation strategies.

In conclusion, 1-(2,4,6-Trifluorophenyl)prop-2-en-1-one (CAS No. 1602608-62-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in chemical synthesis and material development. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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